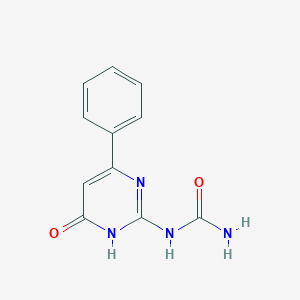
N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea, also known as PNU-74654, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in various studies, especially in cancer research.
科学的研究の応用
N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea has been extensively studied in various scientific research applications, especially in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been reported to sensitize cancer cells to chemotherapy and radiation therapy. Other research applications of this compound include its use as an anti-inflammatory agent, an antiviral agent, and a potential treatment for neurodegenerative diseases.
作用機序
The mechanism of action of N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. This mechanism of action has been extensively studied and has been shown to be effective in various cancer cell lines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various preclinical and clinical studies. It has been reported to have low toxicity and good pharmacokinetic properties. In addition, it has been shown to inhibit the growth of cancer cells, sensitize cancer cells to chemotherapy and radiation therapy, and reduce inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
The advantages of using N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea in lab experiments include its low toxicity, good pharmacokinetic properties, and its ability to inhibit the growth of cancer cells. However, there are also limitations to using this compound in lab experiments. For example, it may not be effective in all cancer cell lines, and further studies are needed to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea. One direction is to further investigate its mechanism of action and its potential use in combination with other cancer therapies. Another direction is to study its potential use in other diseases, such as neurodegenerative diseases. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Conclusion
This compound is a small molecule inhibitor that has been extensively studied in scientific research, especially in cancer research. Its mechanism of action involves the inhibition of the enzyme PARP, and it has been shown to inhibit the growth of cancer cells, sensitize cancer cells to chemotherapy and radiation therapy, and reduce inflammation. Although there are limitations to using this compound in lab experiments, it has many advantages, including low toxicity and good pharmacokinetic properties. Further studies are needed to fully understand its potential in cancer therapy and other diseases.
合成法
The synthesis of N-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)urea involves the reaction of 4-phenyl-2,4-dioxobutanoic acid with guanidine hydrochloride in the presence of a base. The resulting intermediate is then treated with phosgene to obtain the final product. This method has been reported in various scientific journals and has been used by researchers to obtain this compound for their studies.
特性
IUPAC Name |
(6-oxo-4-phenyl-1H-pyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-10(17)15-11-13-8(6-9(16)14-11)7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNYGFDQIIKAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6073468.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-phenylethyl)-2-pyridinamine](/img/structure/B6073490.png)
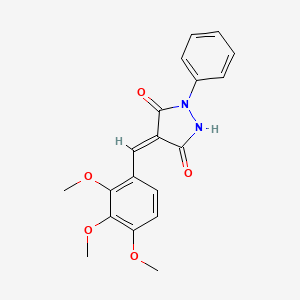
![2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073508.png)
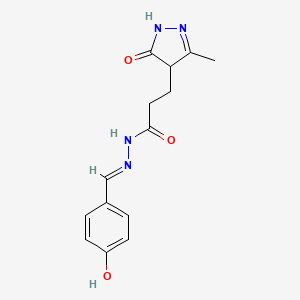
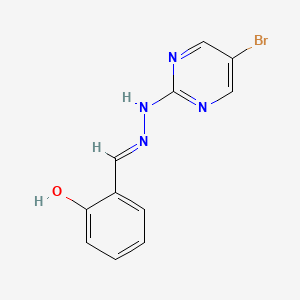
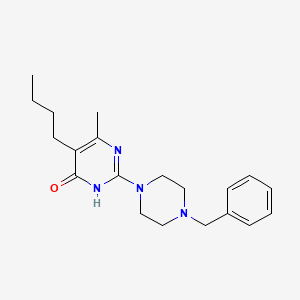
![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6073551.png)
![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B6073553.png)
![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6073556.png)
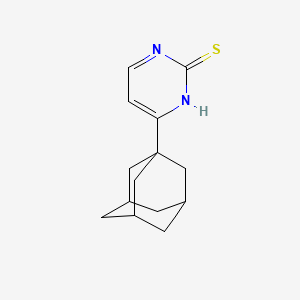
![5-(3,4-dimethoxybenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6073565.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6073569.png)
![4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6073575.png)
